
7-Hydroxy-3,4-dimethylindan-1-one
Overview
Description
7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by a hydroxy group at the 7th position and two methyl groups at the 3rd and 4th positions, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3,4-dimethylindan-1-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of 3,4-dimethylphenol with succinic anhydride, followed by cyclization and subsequent oxidation to yield the desired indanone . Another approach involves the use of a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and catalyst selection, are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3,4-dimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Oxo-3,4-dimethylindan-1-one or 7-Carboxy-3,4-dimethylindan-1-one.
Reduction: 7-Hydroxy-3,4-dimethylindan-1-ol.
Substitution: Halogenated derivatives such as 7-Bromo-3,4-dimethylindan-1-one.
Scientific Research Applications
7-Hydroxy-3,4-dimethylindan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,4-dimethylindan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Hydroxy-3-methylindan-1-one
- 7-Hydroxy-4-methylindan-1-one
- 3,4-Dimethylindan-1-one
Comparison: 7-Hydroxy-3,4-dimethylindan-1-one is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency as an enzyme inhibitor and greater stability under physiological conditions .
Biological Activity
Overview
7-Hydroxy-3,4-dimethylindan-1-one is an organic compound belonging to the indanone family, recognized for its diverse biological activities and potential therapeutic applications. This compound features a hydroxyl group at the 7th position and two methyl groups at the 3rd and 4th positions, which contribute to its unique chemical reactivity and biological properties.
The primary biological activity of this compound is its cytotoxic effect on breast cancer cells. The compound induces apoptosis through oxidative stress mechanisms, primarily by increasing the activity of caspases (caspase-3 and caspase-9), which are crucial for the intrinsic pathway of apoptosis.
Key Mechanisms:
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS) that lead to cellular damage and apoptosis.
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing metabolic pathways and potentially leading to the formation of additional reactive metabolites.
This compound exhibits several biochemical properties that enhance its biological activity:
- Cell Signaling Modulation : It affects various signaling pathways involved in cell growth and survival.
- Gene Expression Alteration : The compound can modulate gene expression linked to apoptosis and cell cycle regulation.
- Mitochondrial Function Impact : It influences mitochondrial activity, affecting ATP production and overall cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it can effectively reach target cells. Its distribution within tissues is influenced by specific transport mechanisms across cell membranes, allowing for localized therapeutic effects.
Dosage Effects in Animal Models
Research has shown that the effects of this compound vary with dosage in animal models:
- Low Doses : Exhibited antioxidant properties and protective effects against oxidative stress.
- High Doses : Induced significant cytotoxicity in cancer models, leading to reduced tumor viability.
Case Studies
Several studies have explored the biological activity of this compound:
-
Breast Cancer Cell Lines :
- A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among various breast cancer cell lines. The mechanism involved increased ROS production and activation of apoptotic pathways.
- Metabolic Pathway Analysis :
Comparison with Similar Compounds
To contextualize its biological activity, a comparison with similar compounds can be useful:
Compound Name | Key Features | Biological Activity |
---|---|---|
7-Hydroxy-3-methylindan-1-one | Hydroxy group at position 7 | Moderate cytotoxicity |
7-Hydroxy-4-methylindan-1-one | Hydroxy group at position 7 | Lower potency compared to this compound |
3,4-Dimethylindan-1-one | Lacks hydroxy group | Limited biological activity |
The presence of both hydroxy and methyl groups in this compound enhances its enzyme inhibitory potential compared to its analogs.
Properties
IUPAC Name |
7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXUYFRRQUTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456873 | |
Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53005-72-4 | |
Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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